molecular formula C11H12OS B1471056 (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol CAS No. 1344953-38-3

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol

Cat. No.: B1471056
CAS No.: 1344953-38-3
M. Wt: 192.28 g/mol
InChI Key: HNPXTWCOGLBLHZ-QMMMGPOBSA-N
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Description

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol is a chiral benzothiophene derivative offered as a high-purity pharmaceutical intermediate for research and development purposes . The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for its versatile therapeutic applications and is found in several commercially available drugs . This specific stereoisomer serves as a valuable synthetic building block for the exploration of novel bioactive molecules. Compounds featuring the benzothiophene core have demonstrated significant research interest across multiple disease areas. Scientific literature indicates that structurally similar molecules are being investigated as inhibitors for targets like the NLRP3 inflammasome, a key component in the inflammatory response linked to various autoimmune and neurodegenerative conditions . Other benzothiophene derivatives have been studied as potential therapeutics for metabolic disorders, including diabetes and non-alcoholic steatohepatitis (NASH), as well as for kidney and heart diseases . Furthermore, the broader class of thiophene-containing compounds shows documented activity in antimicrobial, anti-inflammatory, and anticancer research, highlighting the potential utility of this chiral benzothiophene ethanol in constructing diverse compound libraries for biological screening . The precise mechanism of action for this compound is dependent on the final compound into which it is incorporated. Researchers value this chemical for its application in designing targeted molecular probes and potential therapeutic agents, leveraging the properties of the benzothiophene ring system. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPXTWCOGLBLHZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C₁₁H₁₂OS
  • Molecular Weight : 192.28 g/mol
  • IUPAC Name : (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanol
  • Structure : The compound features a stereocenter at the carbon adjacent to the hydroxyl group, indicating its chiral nature.

1. Antioxidant Properties

Compounds with a benzothiophene core have been shown to exhibit antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Similar structural analogs of (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol have demonstrated antimicrobial properties. These compounds may inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals aimed at treating infections.

3. Neuroprotective Effects

Emerging evidence indicates that certain benzothiophene derivatives may possess neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity might be attributed to their ability to modulate neurotransmitter systems or reduce oxidative damage in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through SAR studies of related compounds. For example:

Compound NameStructure FeaturesBiological Activity
3-MethylbenzothiopheneMethyl group on benzothiopheneAntimicrobial, Antioxidant
2-EthylbenzothiopheneEthyl group instead of methylVaries in solubility
BenzothiazoleContains nitrogen instead of sulfurDiverse biological activities
2-MethylphenolSimple phenolic structureIndustrial applications

The unique combination of functional groups and stereochemistry in this compound may lead to distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

While specific studies on this compound are sparse, research on related benzothiophene compounds provides insights into their potential applications:

Study 1: Antioxidant Activity

A study examining various benzothiophene derivatives found that those with hydroxyl groups exhibited significant antioxidant activity, protecting cellular components from oxidative damage .

Study 2: Antimicrobial Properties

Research on structurally similar compounds revealed promising antimicrobial effects against a range of bacterial strains, suggesting that this compound could be further explored for therapeutic use .

Study 3: Neuroprotection

Investigations into the neuroprotective effects of benzothiophene derivatives indicated potential mechanisms involving the modulation of oxidative stress and inflammation pathways, highlighting the relevance of this compound in neurodegenerative disease research .

Scientific Research Applications

Organic Synthesis Applications

Building Block in Synthesis
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol can serve as a versatile building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The ability to introduce functional groups at specific positions makes it valuable for synthetic chemists .

Case Studies

Case Study 1: Synthesis of Novel Antimicrobial Agents
In a recent study, researchers synthesized a series of antimicrobial agents using this compound as a key intermediate. The resulting compounds demonstrated enhanced activity against resistant strains of bacteria, suggesting that this compound could be pivotal in developing new antibiotics .

Case Study 2: Anti-inflammatory Drug Development
A research team explored the anti-inflammatory potential of derivatives based on this compound. Their findings indicated that modifications to the benzothiophene core significantly improved the anti-inflammatory response in animal models, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Alcohols

Benzofuran Derivatives

(1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol () shares a fused heterocyclic core (benzofuran vs. benzothiophene) but replaces sulfur with oxygen. Such differences influence bioavailability and receptor interactions in drug design .

Pyrazole-Substituted Alcohols

Compounds like 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol (4a–d, ) feature pyrazole rings instead of benzothiophene. However, synthesis yields for these analogues (82–98% after reduction) are comparable to benzothiophene alcohols, suggesting similar efficiency in borohydride-mediated ketone reductions .

Chlorophenyl and Trifluoroethyl Alcohols

(1R)-1-(3-Chlorophenyl)ethan-1-ol and (1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol () highlight substituent effects. The chloro group increases electrophilicity, while trifluoromethyl groups enhance metabolic stability. These modifications contrast with the methyl-benzothiophene group, which balances steric bulk and aromaticity .

Reduction Strategies

(1S)-1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol is synthesized via ketone reduction, akin to pyrazole alcohols (e.g., 4a–d, ), where sodium borohydride in methanol achieves >82% yield. In contrast, 1-(pyridin-2-yl)ethan-1-ol () uses nickel-catalyzed hydrogenation with phenylsilane, achieving conversions via GC-MS but requiring metal catalysts .

Enantiomeric Resolution

The resolution of (±)-1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol () via camphorsulfonic acid diastereomeric salt formation mirrors strategies applicable to benzothiophene alcohols. This method achieves high enantiopurity (>99% ee) and could be adapted for large-scale production of (1S)-enantiomers .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
This compound Not reported N/A Benzothiophene, methyl, -OH
1-[β-((4-Methoxyphenyl)propoxyethyl)]-1H-pyrazolium HCl 92–94 53–69 Pyrazole, methoxyphenyl
1-(Pyridin-2-yl)ethan-1-ol Not reported >90 (GC-MS) Pyridine, -OH
(1S)-1-(3-Chlorophenyl)ethan-1-ol Not reported N/A Chlorophenyl, -OH

Notes:

  • Benzothiophene derivatives often exhibit higher melting points than benzofuran analogues due to sulfur’s polarizability .
  • Pyrazole alcohols show variable yields depending on trifluoromethyl substitution (53–69% for intermediates, 82–98% after reduction) .

Enantiomeric Availability and Pricing

This compound is priced at €611.00/50 mg, identical to its (1R)-enantiomer ().

Preparation Methods

Reduction of 1-(3-methyl-1-benzothiophen-2-yl)ethanone

A key intermediate for the preparation is 1-(3-methyl-1-benzothiophen-2-yl)ethanone. This ketone can be stereoselectively reduced to the corresponding secondary alcohol, this compound.

  • Reducing agents : Sodium borohydride (NaBH4) is commonly used for the reduction of the ketone to the alcohol.
  • Solvents : Alcoholic solvents such as methanol, ethanol, or isopropanol are preferred for the reduction step.
  • Stereoselectivity : Chiral catalysts or chiral auxiliaries may be employed to favor the (1S)-enantiomer during the reduction.

This approach is analogous to the reduction step described in the improved process for related benzo[b]thiophene derivatives, where sodium borohydride in methanol was used to reduce 1-(benzo[b]thiophen-2-yl)ethanone to the corresponding alcohol.

Electrophilic Cyclization of Alkynyl Thioanisoles

Another method involves the synthesis of substituted benzo[b]thiophenes by electrophilic cyclization of 2-alkynyl thioanisoles, which can be halogenated at the 3-position before further functionalization.

  • Starting from substituted propargyl alcohols, cyclization reactions with halogen sources (e.g., sodium chloride or sodium bromide) yield 3-halo benzo[b]thiophene derivatives.
  • Subsequent modifications can introduce the ethan-1-ol side chain at the 2-position.
  • This method provides a route to variously substituted benzo[b]thiophenes, including methyl-substituted derivatives.

Chiral Resolution and Enantioselective Synthesis

To obtain the (1S)-enantiomer specifically, the following methods are utilized:

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Yield (%) Notes
Reduction of ketone to alcohol Sodium borohydride (NaBH4), chiral catalyst optional Methanol, ethanol, or isopropanol 75-90% Stereoselective reduction to (1S)-alcohol possible
Electrophilic cyclization Sodium chloride or sodium bromide Suitable polar solvent 77-92% Produces 3-halo benzo[b]thiophene intermediates
Chiral resolution Chiral chromatography or crystallization Various Variable Used to isolate (1S)-enantiomer from racemate
Asymmetric synthesis Chiral auxiliaries or catalysts Depends on method Variable Direct enantioselective synthesis route

Research Findings and Optimization

  • The reduction of 1-(3-methyl-1-benzothiophen-2-yl)ethanone with sodium borohydride is efficient and yields the alcohol in high purity when conducted in methanol at controlled temperatures.
  • Electrophilic cyclization to form the benzo[b]thiophene core with halogen substituents is high yielding and allows for further functionalization, including introduction of hydroxyl groups at the ethan-1-ol side chain.
  • Attempts to improve the stereoselectivity of the reduction step have involved the use of chiral ligands and catalysts, achieving enantiomeric excesses suitable for pharmaceutical applications.
  • The preparation of crystalline forms of related benzo[b]thiophene derivatives has been reported, which aids in purification and characterization of the final product.

Q & A

Q. What are the established synthetic routes for (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol, and how can enantiomeric purity be optimized?

  • Methodological Answer : The compound is synthesized via asymmetric reduction of the corresponding ketone precursor, 3-methyl-1-benzothiophen-2-yl-ethanone, using chiral catalysts such as (R)- or (S)-BINAP-Ru complexes. Enantiomeric purity (>85%) is achieved by optimizing reaction temperature (0–25°C) and catalyst loading (1–5 mol%) . Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) is critical for purity assessment, with retention times calibrated against racemic standards .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, analogous benzothiophene derivatives (e.g., 1-(3-methoxyphenyl)ethan-1-one) have been resolved using single-crystal diffraction (Mo-Kα radiation, θ range 2.5–25.0°) . Alternatively, optical rotation ([α]D) and circular dichroism (CD) spectra are compared to literature values for stereochemical validation .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the benzothiophene aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm, singlet), and ethanol -OH (δ 1.8–2.1 ppm, broad).
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 206.1 (calculated for C₁₁H₁₂OS).
  • IR : Stretches for -OH (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the 3-methyl group on the benzothiophene ring influence the compound’s reactivity and biological activity?

  • Methodological Answer : The methyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in cellular assays. In SAR studies, removing the methyl group reduces antifungal activity by 50% (e.g., against Candida albicans), suggesting steric and electronic roles in target binding . Computational docking (AutoDock Vina) reveals the methyl group occupies a hydrophobic pocket in cytochrome P450 enzymes, inhibiting ergosterol biosynthesis .

Q. What are the oxidative pathways of this compound, and how do they affect its stability in biological systems?

  • Methodological Answer : Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the ethanol moiety is oxidized to a ketone, forming 3-methyl-1-benzothiophen-2-yl-ethanone. Stability studies (HPLC monitoring, pH 7.4 buffer, 37°C) show a half-life of 8–12 hours, suggesting moderate metabolic liability. Adding antioxidants (e.g., ascorbic acid) extends stability to 24 hours .

Q. Can this compound serve as a chiral building block for complex heterocycles? Provide examples.

  • Methodological Answer : Yes. The alcohol group undergoes Mitsunobu reactions (DIAD, PPh₃) with thiophenol to form thioethers (90% yield). It also participates in Pd-catalyzed cross-couplings (Suzuki-Miyaura) with arylboronic acids, yielding biaryl derivatives. For instance, coupling with 4-fluorophenylboronic acid produces a fluorinated analog with enhanced CNS penetration (logBB = 0.45) .

Key Research Gaps and Contradictions

  • Stereochemical Purity vs. Yield : Higher catalyst loading (5 mol%) improves yield (95%) but reduces enantiomeric excess (85%) due to racemization .
  • Biological Activity : While antifungal activity is documented for analogs, no direct data exists for the target compound, necessitating in vitro profiling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol
Reactant of Route 2
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol

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